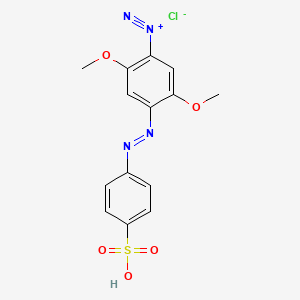
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is a diazonium salt with the molecular formula C14H13ClN4O5S. This compound is known for its vibrant color and is often used in dyeing processes. It is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring, which is further substituted with methoxy groups and a sulfonated phenylazo group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the stability of the diazonium salt. The final product is usually isolated by crystallization or precipitation methods.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium nitrite.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: 2,5-dimethoxyaniline derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. These reactions are facilitated by the electron-donating methoxy groups, which enhance the reactivity of the diazonium group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy and sulfonated phenylazo groups, making it less reactive in coupling reactions.
2,5-Dimethoxybenzenediazonium chloride: Similar structure but without the sulfonated phenylazo group, resulting in different dyeing properties.
4-Sulfophenylazobenzenediazonium chloride: Contains the sulfonated phenylazo group but lacks the methoxy groups, affecting its reactivity and stability.
Uniqueness
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is unique due to the combination of methoxy and sulfonated phenylazo groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of azo dyes with specific color properties and applications.
Eigenschaften
CAS-Nummer |
67875-33-6 |
|---|---|
Molekularformel |
C14H13ClN4O5S |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C14H12N4O5S.ClH/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)24(19,20)21;/h3-8H,1-2H3;1H |
InChI-Schlüssel |
SZIPUYPJOVNVAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
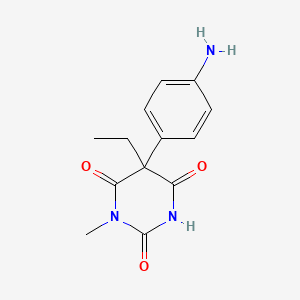
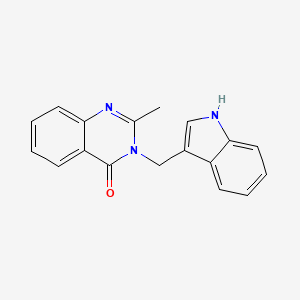
![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
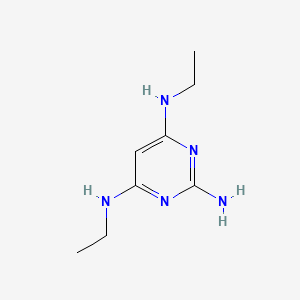

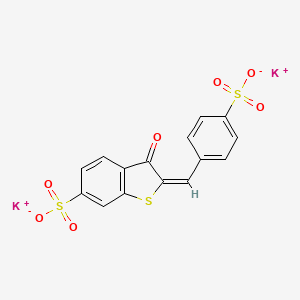
![dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride](/img/structure/B13784463.png)
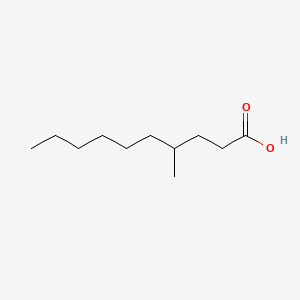
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
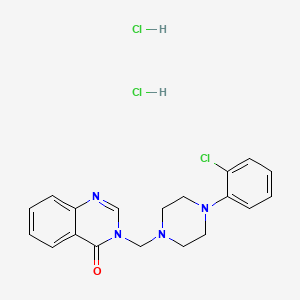
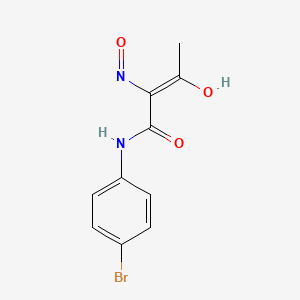
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)

